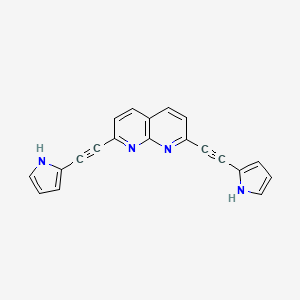

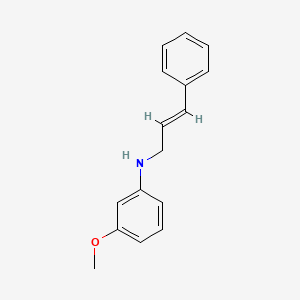

2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

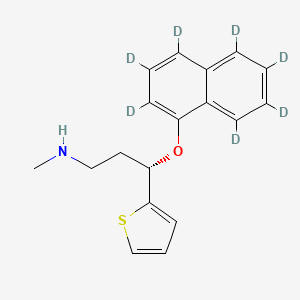

2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine (BPN) is a push-pull conjugated molecule . It has been designed to bind selectively with octyl glucopyranoside (OGU) .

Molecular Structure Analysis

The BPN/OGU quadruple hydrogen-bonding complex adopts a rigid BPN conformation in which the proton donor (d) and acceptor (a) relays (daad) are resonantly conjugated through the ethynyl bridge . This induces π-electron delocalization, i.e., a charge transfer effect .Scientific Research Applications

Fluorescent Probing for Glucopyranoside

BPN has been identified as an ultrasensitive fluorescent probe for glucopyranoside detection. It forms a quadruple hydrogen-bonding complex with octyl glucopyranoside, adopting a rigid conformation that enhances pi-electron delocalization through its ethynyl bridge. This charge transfer effect contributes to its exceptional photophysical properties, making BPN highly sensitive for monitoring glucopyranoside with a detection limit of approximately 100 pM (Liao et al., 2002). Similar studies have further validated BPN's efficacy as a fluorescent and circular dichroic detection tool for monosaccharides, offering insights into the receptor-saccharide complex structures in solution (Fang et al., 2004).

Conducting Polymers from Low Oxidation Potential Monomers

BPN-related structures have been synthesized for use in conducting polymers via electropolymerization. These derivatized bis(pyrrol-2-yl) arylenes, including BPN, exhibit low oxidation potentials, leading to polymers that are stable in their conducting form. This opens up possibilities for their use in electronic and optoelectronic devices (Sotzing et al., 1996).

Antibacterial Activity

Derivatives of 1,8-Naphthyridine, including those related to BPN, have been synthesized and evaluated for their antibacterial activity. This highlights the potential of BPN-related compounds in medical and pharmaceutical applications, offering a pathway to new antibacterial agents (Mogilaiah & Sudhakar, 2003).

Lewis Acid Mediated Cycloisomerization

BPN derivatives have been utilized in synthesizing pyrrolo[1,2-a]naphthyridines through cycloisomerization, facilitated by Lewis acids such as PtCl2 or Bi(OTf)3. This method yields compounds with various functional groups, demonstrating BPN's versatility in chemical synthesis (Flader et al., 2017).

Two-Photon Excited Fluorescence

A bis(BF2) core complex containing a 1,8-naphthyridine derivative related to BPN was synthesized, exhibiting yellow-green emission, high quantum yield, and two-photon absorption properties. This finding suggests the potential for BPN in developing advanced fluorescent materials for imaging and sensing applications (Li et al., 2010).

Safety And Hazards

properties

IUPAC Name |

2,7-bis[2-(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4/c1-3-16(21-13-1)9-11-18-7-5-15-6-8-19(24-20(15)23-18)12-10-17-4-2-14-22-17/h1-8,13-14,21-22H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOZRRMLVDLGAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C#CC2=NC3=C(C=C2)C=CC(=N3)C#CC4=CC=CN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652479 |

Source

|

| Record name | 2,7-Bis[(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine | |

CAS RN |

467435-64-9 |

Source

|

| Record name | 2,7-Bis[(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)

![N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl](/img/structure/B562450.png)

![Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3](/img/structure/B562451.png)

![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)